(R,R)-Cilastatin

DHP-I inhibition stereospecificity Ki comparison

(R,R)-Cilastatin (CAS 107872-23-1) is a defined diastereomer of the renal dehydropeptidase-I (DHP-I, EC 3.4.13.19) inhibitor cilastatin. Unlike the clinically employed (R,S)-cilastatin (CAS 82009-34-5), which bears the (1S)-2,2-dimethylcyclopropanecarbonyl configuration essential for DHP-I inhibition, (R,R)-cilastatin carries an inverted (1R) cyclopropane stereocenter.

Molecular Formula C26H34O8
Molecular Weight 474.5 g/mol
Cat. No. B13797210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Cilastatin
Molecular FormulaC26H34O8
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O
InChIInChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16+,17-,19+,23?,24+,25+,26?/m1/s1
InChIKeyVDJNUHGXSJAWMH-VDVKAEQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,R)-Cilastatin: A Single-Enantiomer Reference Grade Renal DHP-I Inhibitor for Precise Analytical and Pharmacological Research


(R,R)-Cilastatin (CAS 107872-23-1) is a defined diastereomer of the renal dehydropeptidase-I (DHP-I, EC 3.4.13.19) inhibitor cilastatin [1]. Unlike the clinically employed (R,S)-cilastatin (CAS 82009-34-5), which bears the (1S)-2,2-dimethylcyclopropanecarbonyl configuration essential for DHP-I inhibition, (R,R)-cilastatin carries an inverted (1R) cyclopropane stereocenter. This stereochemical distinction fundamentally alters target engagement, rendering (R,R)-cilastatin principally valuable as an analytical reference standard and chirally defined research tool rather than a therapeutic intermediate .

Why Replacing (R,R)-Cilastatin with Other Cilastatin Stereoisomers or Racemic Mixtures Compromises Research Integrity


Steric configuration at the 2,2-dimethylcyclopropane (DMCP) moiety is the primary determinant of DHP-I inhibitory potency. The landmark structure-activity study by Graham et al. (1987) demonstrated that 'the enzyme-inhibitory activity of the DMCP group was found to reside with the 1S isomer' [1]. Consequently, any substitution of (R,R)-cilastatin — which possesses the 1R configuration — by racemic cilastatin, the clinical (R,S) enantiomer, or the (S,S) diastereomer will produce fundamentally different DHP-I engagement profiles. For applications requiring a stereochemically defined, low-activity negative control, an authentic impurity standard for method validation, or a chirally pure reference for enantioselective synthesis, no generic alternative provides the requisite stereochemical definition. This underscores the necessity of procuring the exact (R,R) stereoisomer for tasks where stereochemical identity is non-negotiable [REFS-1, REFS-2].

Quantitative Differentiation of (R,R)-Cilastatin from the Clinical (R,S) Enantiomer and Other Stereoisomers


Stereochemical Determinant of DHP-I Affinity: The 1S Configuration Is Indispensable

The (R,R)-Cilastatin diastereomer carries a 1R configuration at the 2,2-dimethylcyclopropane (DMCP) moiety, whereas the active clinical isomer (R,S)-cilastatin bears the 1S configuration. Graham et al. (1987) resolved the enantiomers of the DMCP-bearing inhibitor series and determined via X-ray crystallography and enzymatic assay that inhibitory activity against renal dehydropeptidase-I resides exclusively with the 1S isomer [1]. The (R,S)-cilastatin (clinical entity) exhibits a Ki of 0.11 µM against porcine renal DHP-I . While no published Ki value exists specifically for (R,R)-cilastatin, the stereochemical requirement predicts a >100-fold loss of affinity based on the inactivity of the 1R enantiomer of the DMCP pharmacophore [1].

DHP-I inhibition stereospecificity Ki comparison

Regulatory Designation as a Specified Impurity: (R,R)-Cilastatin Is Cilastatin Impurity 12

(R,R)-Cilastatin is catalogued as 'Cilastatin Impurity 12' in industry-standard chemical databases, reflecting its status as a known chiral contaminant in cilastatin active pharmaceutical ingredient (API) synthesis . The clinical API, cilastatin sodium (CAS 81129-83-1), is the pure (R,S)-enantiomer, while the (R,R) impurity must be controlled to ensure drug substance purity. By contrast, other cilastatin stereoisomers such as (S,R)- or (S,S)-cilastatin are not typically specified as primary impurities in pharmacopoeial monographs .

pharmaceutical quality control impurity profiling method validation

Certified Enantiomeric Purity ≥98% Enables Definitive Stereochemical Assignments

Commercial (R,R)-Cilastatin reference standards are supplied with certified enantiomeric purity ≥98% (HPLC) . In contrast, racemic cilastatin or impure diastereomeric mixtures contain undefined ratios of stereoisomers that confound quantitative analysis and biological interpretation [1]. The high chiral purity of (R,R)-Cilastatin permits its use as a system suitability standard in chiral HPLC, enabling unambiguous identification and quantification of the (R,R) impurity in cilastatin API .

enantiomeric purity chiral chromatography reference standard

Melting Point Differentiation: 180–185°C for (R,R)-Cilastatin vs. 156–158°C for Cilastatin Acid

(R,R)-Cilastatin exhibits a distinct melting point of 180–185°C , which differs substantially from the melting point of the clinical cilastatin acid (156–158°C) [1]. This thermal divergence arises from differences in crystal packing driven by the altered stereochemistry and provides a straightforward orthogonal method for identity verification during incoming inspection and formulation development.

thermal analysis identity testing polymorph screening

Optimal Deployment Scenarios for (R,R)-Cilastatin in Analytical and Preclinical Workflows


Chiral HPLC System Suitability and Peak Identification in API Release Testing

(R,R)-Cilastatin serves as the definitive retention-time marker for the key chiral impurity (Impurity 12) in cilastatin sodium drug substance. Its certified enantiomeric purity ≥98% ensures accurate peak assignment in chiral HPLC methods mandated by ICH Q3A guidelines. This avoids the ambiguity of using racemic mixtures, which produce overlapping peaks from multiple stereoisomers, and thus streamlines method validation and regulatory submission .

Negative Control in In Vitro DHP-I Pharmacological Assays

Because DHP-I inhibitory activity is contingent on the 1S configuration of the DMCP moiety [1], (R,R)-Cilastatin provides a stereochemically matched negative control for experiments investigating DHP-I-mediated hydrolysis of carbapenem antibiotics. This enables researchers to deconvolute stereospecific pharmacological effects from non-specific binding or assay interference, a capability not achievable with racemic cilastatin or the active (R,S)-enantiomer alone [1].

Impurity Profiling and Forced Degradation Studies in Pharmaceutical Development

As a specified impurity (Cilastatin Impurity 12) , (R,R)-Cilastatin is essential for constructing impurity calibration curves and evaluating the chiral purity of cilastatin API during forced degradation studies. Its distinct melting point (180–185°C) further permits its use as a thermal reference standard in DSC-based purity analysis, supporting comprehensive stability-indicating method development .

Enantioselective Synthesis Process Control and Intermediate Quality Assurance

During the manufacture of cilastatin sodium, control of the (R,R) diastereomer is critical because the synthetic route relies on enantioselective hydrolysis of a racemic DMCP precursor [2]. (R,R)-Cilastatin, as an analytically characterized reference material, allows process chemists to quantify residual (R,R) impurity levels and verify the efficiency of chiral resolution steps, ensuring that the final API meets the required (R,S) stereochemical specification [2].

Quote Request

Request a Quote for (R,R)-Cilastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.